Tricyclo(4.1.1.07,8)oct-3-ene

CAS No.: 102575-25-7

Cat. No.: VC18847379

Molecular Formula: C8H10

Molecular Weight: 106.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102575-25-7 |

|---|---|

| Molecular Formula | C8H10 |

| Molecular Weight | 106.16 g/mol |

| IUPAC Name | tricyclo[5.1.0.02,8]oct-4-ene |

| Standard InChI | InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1-2,5-8H,3-4H2 |

| Standard InChI Key | YVOQUDKKWLTNAV-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CCC2C3C1C23 |

Introduction

Structural Characteristics and Nomenclature

Molecular Geometry and Bridged Systems

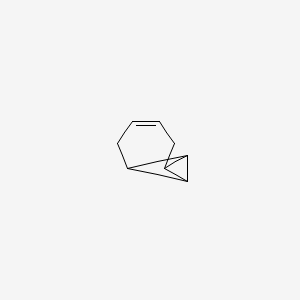

Tricyclo(4.1.1.0⁷,⁸)oct-3-ene belongs to the class of polycyclic hydrocarbons with three fused rings. The IUPAC name, tricyclo[5.1.0.0²,⁸]oct-4-ene, reflects its bicyclo[4.1.1] backbone with an additional bridge between carbons 7 and 8 . The SMILES notation (C1C=CCC2C3C1C23) highlights the double bond at position 3 and the bridged carbons forming a strained tricyclic system .

The 3D structure reveals significant angular strain due to the fused rings, which influences its thermodynamic stability and reactivity. The bridgehead carbons (positions 2, 7, and 8) adopt non-planar geometries, contributing to the compound’s rigidity .

Spectroscopic and Computational Data

Computational models predict a planar double bond with bond lengths of approximately 1.34 Å, consistent with typical sp² hybridization . The bridgehead C–C bonds measure 1.54 Å, indicating single-bond character. Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogous tricyclic compounds suggest characteristic absorptions for strained alkenes (1650–1680 cm⁻¹) and bridgehead protons (δ 2.5–3.5 ppm in ¹H NMR) .

Synthesis and Reactivity

Reactivity Profile

The strained double bond in tricyclo(4.1.1.0⁷,⁸)oct-3-ene predisposes it to electrophilic additions. Computational studies predict exothermic reactions with halogens (e.g., Br₂, ΔH = −120 kJ/mol) and hydrogen (ΔH = −90 kJ/mol under catalytic conditions) . Ring-opening reactions with oxidizing agents (e.g., KMnO₄) may yield dicarboxylic acids, though experimental validation is needed .

Physicochemical Properties

Thermodynamic Parameters

Joback’s group contribution method estimates key thermodynamic properties :

| Property | Value | Unit | Method |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°) | 53.55 | kJ/mol | Joback |

| Boiling Point (Tb) | 392.88 | K | Joback |

| Heat of Vaporization (ΔvapH°) | 32.95 | kJ/mol | Joback |

| Heat Capacity (Cp, gas) | 174.43–254.40 | J/mol·K | Joback |

The compound’s low boiling point and moderate heat of vaporization suggest volatility, while its heat capacity range reflects energy absorption across temperatures .

Phase Behavior and Transport Properties

Viscosity calculations predict Newtonian behavior, with η decreasing from 0.0007604 Pa·s at 233.78 K to 0.0001254 Pa·s at 392.88 K . The critical temperature (Tc = 596.21 K) and pressure (Pc = 3819.82 kPa) indicate stability under standard conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Bridged bicyclic compounds often serve as precursors in drug synthesis. While direct evidence is lacking, the compound’s strained alkene could facilitate ring-opening reactions to generate bioactive motifs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume